
5-(Aminomethyl)-N-phenylpyrimidin-2-amine
Vue d'ensemble
Description
The compound “5-(Aminomethyl)-N-phenylpyrimidin-2-amine” likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, similar to the structure found in many important biomolecules like nucleotides . The “aminomethyl” and “phenyl” groups attached to the pyrimidine ring could potentially alter its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the pyrimidine ring and the attached functional groups. The presence of the aminomethyl and phenyl groups could potentially introduce steric hindrance and electronic effects that influence the molecule’s shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminomethyl and phenyl groups. Amines, for example, are known to undergo reactions such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aminomethyl and phenyl groups could influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
5-Phenylpyrimidine, closely related to 5-(Aminomethyl)-N-phenylpyrimidin-2-amine, demonstrates unique reactivity in chemical synthesis. A study by Breuker, Plas, & Veldhuizen (1986) explored the Chichibabin amination of 5‐Phenylpyrimidine, revealing insights into the formation of amino compounds through a ring opening-ring closure sequence. This research adds to the understanding of pyrimidine chemistry and its potential applications in synthetic methodologies.
Antihyperglycemic Activity
In the field of medicinal chemistry, derivatives of pyrimidin-2-amine have been studied for their potential antihyperglycemic activity. Wagman et al. (2017) synthesized a novel family of analogues which inhibit human glycogen synthase kinase 3, a key enzyme in diabetes. Their study, "Synthesis, Binding Mode, and Antihyperglycemic Activity of Potent and Selective Inhibitors," demonstrates the compound's ability to lower hyperglycemia, enhance glucose transport, and improve glucose disposal.
Receptor Antagonism
A study by Vidal et al. (2007) identified a series of N-heteroaryl bipyrimidin-2-amines as potent and selective A2B adenosine receptor antagonists. These compounds showed high affinity for the receptor and efficacy in functional in vitro models, suggesting potential therapeutic applications.
Biological Activity of Azo Dye Derivatives
Kumar et al. (2013) investigated the biological activity of 5-Phenyl-1,3,4-thiadiazole-2-amine incorporated azo dye derivatives in their study "Synthesis, Characterization, and Biological Activity." These compounds were screened for biological activity, highlighting the diversity of applications for pyrimidine derivatives.
Anticancer Activity
Triazolopyrimidines, structurally related to this compound, have been synthesized and evaluated as anticancer agents. Zhang et al. (2007) in their paper on "Synthesis and SAR of Triazolopyrimidines" explored compounds that showed high potency in overcoming multidrug resistance and inhibiting tumor growth in models.
Orientations Futures
Propriétés
IUPAC Name |
5-(aminomethyl)-N-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H,6,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMKIKUXMJLMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656436 | |
| Record name | 5-(Aminomethyl)-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093860-47-9 | |
| Record name | 5-(Aminomethyl)-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



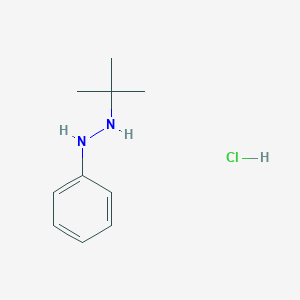
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)
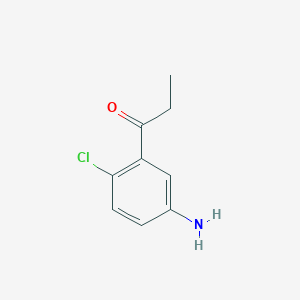

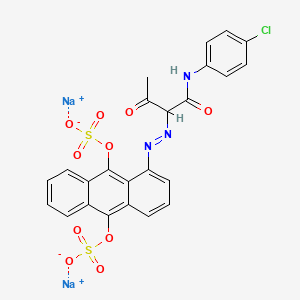

![[(1E)-1-Methoxy-2-nitrovinyl]methylamine](/img/structure/B1518651.png)
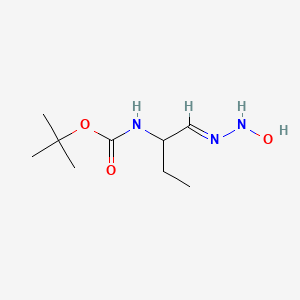
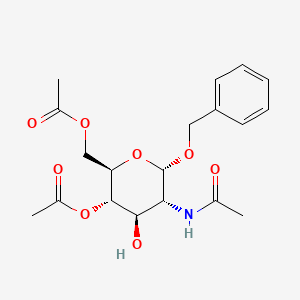
![3-(2,5-Dibromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1518659.png)
![11,12-Bis[1,3-dihydro-3-(i-propyl)-2H-benzimidazol-2-ylidene-3-methylene]-9,10-dihydro-9,10-ethanoanthracene](/img/structure/B1518661.png)


